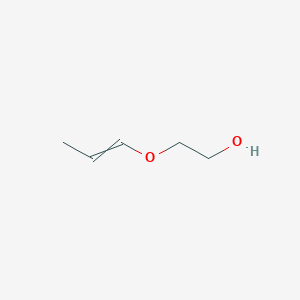

2-(1-Propenyloxy)-ethanol

Description

Structure

3D Structure

Propriétés

Numéro CAS |

161014-94-4 |

|---|---|

Formule moléculaire |

C5H10O2 |

Poids moléculaire |

102.13 g/mol |

Nom IUPAC |

2-prop-1-enoxyethanol |

InChI |

InChI=1S/C5H10O2/c1-2-4-7-5-3-6/h2,4,6H,3,5H2,1H3 |

Clé InChI |

FSDGGBSMJHFROK-UHFFFAOYSA-N |

SMILES canonique |

CC=COCCO |

Origine du produit |

United States |

Chemical Reactivity and Transformation Pathways of 2 1 Propenyloxy Ethanol

Oxidation Reactions of the Hydroxyl Moiety

The primary alcohol group in 2-(1-propenyloxy)-ethanol is susceptible to oxidation, a fundamental transformation in organic chemistry that can yield aldehydes or carboxylic acids depending on the reagents and reaction conditions employed. wikipedia.orgbyjus.com

Formation of Aldehydes and Ketones

As a primary alcohol, this compound can be oxidized to form the corresponding aldehyde, 2-(1-propenyloxy)acetaldehyde. This conversion involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the adjacent carbon atom. byjus.comchemguide.co.uk Stronger oxidizing agents or aqueous conditions can lead to further oxidation of the initially formed aldehyde. wikipedia.org The aldehyde hydrate, formed by the addition of water to the aldehyde, is readily oxidized to the corresponding carboxylic acid, 2-(1-propenyloxy)acetic acid. wikipedia.orglibretexts.org Because this compound is a primary alcohol, oxidation will not yield a ketone; ketone formation is characteristic of the oxidation of secondary alcohols. byjus.com

Selective Oxidation Methodologies

To control the oxidation and isolate the aldehyde product without further conversion to the carboxylic acid, specific selective oxidation methods are necessary. chemguide.co.uk These reactions are typically carried out in the absence of water. wikipedia.org

Several reagents and catalyst systems have been developed for the selective oxidation of primary alcohols to aldehydes:

Pyridinium Chlorochromate (PCC): PCC is a mild oxidizing agent that effectively converts primary alcohols to aldehydes and secondary alcohols to ketones. libretexts.orgmasterorganicchemistry.com It is often used in an anhydrous solvent like dichloromethane (CH2Cl2) to prevent over-oxidation to the carboxylic acid. organic-chemistry.orgorganicchemistrytutor.com

Dess-Martin Periodinane (DMP): DMP is another mild and highly selective reagent for oxidizing primary alcohols to aldehydes under neutral conditions at room temperature. wikipedia.orgchemistrysteps.com

Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride, followed by a hindered base like triethylamine. It is effective for converting primary alcohols to aldehydes at low temperatures. chemistrysteps.comchemistrysteps.com

TEMPO-Catalyzed Oxidation: (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical, or TEMPO, is a catalyst used with a stoichiometric co-oxidant like sodium hypochlorite (bleach) or N-chlorosuccinimide (NCS). nih.govresearchgate.net This system is highly selective for the oxidation of primary alcohols to aldehydes. tandfonline.comorganic-chemistry.org

| Methodology | Reagent(s) | Typical Product from Primary Alcohol | Key Features |

|---|---|---|---|

| PCC Oxidation | Pyridinium Chlorochromate (PCC) | Aldehyde | Mild, anhydrous conditions, avoids over-oxidation. libretexts.orgchemistrysteps.com |

| Jones Oxidation | CrO₃, H₂SO₄, acetone (B3395972) | Carboxylic Acid | Strong oxidant, aqueous conditions promote over-oxidation. wikipedia.orgchemistrysteps.com |

| Swern Oxidation | DMSO, (COCl)₂, Et₃N | Aldehyde | Mild, chromium-free, requires low temperatures. chemistrysteps.comchemistrysteps.com |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Aldehyde | Mild, neutral conditions, high yields. wikipedia.orgchemistrysteps.com |

| TEMPO Catalysis | TEMPO (catalyst), NaOCl (co-oxidant) | Aldehyde | Highly selective, can be tuned for aldehyde or carboxylic acid. nih.govwindows.net |

Esterification Reactions of this compound

The hydroxyl group of this compound can react with carboxylic acids and their derivatives to form esters. This transformation is a cornerstone of organic synthesis, allowing for the creation of a wide array of compounds with diverse properties.

Synthesis of Novel Esters

The synthesis of novel esters from this compound can be achieved through several methods, primarily by reacting it with different acylating agents.

Reaction with Carboxylic Acids (Fischer Esterification): This is a classic method involving the reaction of the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.comlibretexts.org The reaction is reversible, and the equilibrium is typically driven towards the product by removing water as it is formed or by using an excess of one of the reactants. organic-chemistry.orgchemistrysteps.com

Reaction with Acyl Chlorides: Acyl chlorides (or acid chlorides) are highly reactive derivatives of carboxylic acids that react readily with alcohols to form esters. libretexts.org The reaction is often carried out in the presence of a base, like pyridine or triethylamine, to neutralize the hydrogen chloride (HCl) byproduct. researchgate.net This method is generally faster and irreversible compared to Fischer esterification. libretexts.orgchemguide.co.uk

Reaction with Acid Anhydrides: Acid anhydrides are another class of reactive carboxylic acid derivatives that react with alcohols, typically upon heating, to yield an ester and a carboxylic acid. chemguide.co.uklibretexts.org The reaction can be catalyzed by acids or bases. organic-chemistry.org

| Acylating Agent | General Reaction | Conditions | Byproduct |

|---|---|---|---|

| Carboxylic Acid | R'OH + RCOOH ⇌ RCOOR' + H₂O | Acid catalyst (e.g., H₂SO₄), heat | Water |

| Acyl Chloride | R'OH + RCOCl → RCOOR' + HCl | Often with a base (e.g., pyridine) | Hydrogen Chloride |

| Acid Anhydride | R'OH + (RCO)₂O → RCOOR' + RCOOH | Heat, optional catalyst | Carboxylic Acid |

Reactivity with Carboxylic Acids

The Fischer esterification is the most direct method for reacting this compound with carboxylic acids. masterorganicchemistry.com The mechanism involves several equilibrium steps:

Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack. organic-chemistry.orgmasterorganicchemistry.com

Nucleophilic attack by the hydroxyl oxygen of this compound on the activated carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.com

A proton transfer occurs from the newly added alcohol moiety to one of the existing hydroxyl groups. masterorganicchemistry.com

Elimination of water as a leaving group, regenerating the carbonyl double bond. organic-chemistry.org

Deprotonation of the carbonyl oxygen to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.com

Ether Cleavage and Hydrolysis Pathways

The ether linkage in this compound is generally stable but can be cleaved under specific, typically harsh, conditions, such as in the presence of strong acids. wikipedia.orglibretexts.org The molecule contains a vinyl ether, which has distinct reactivity compared to a saturated alkyl ether.

Ether cleavage reactions are typically acid-catalyzed nucleophilic substitution processes. wikipedia.org The first step is the protonation of the ether oxygen by a strong acid, which makes it a good leaving group. masterorganicchemistry.comkhanacademy.org The subsequent step depends on the structure of the groups attached to the oxygen.

For this compound, cleavage can occur at two positions:

Cleavage of the Alkyl-Oxygen Bond: The bond between the ethoxy group and the oxygen is a primary alkyl ether linkage. In the presence of strong nucleophilic acids like hydroiodic acid (HI) or hydrobromic acid (HBr), the halide ion (I⁻ or Br⁻) will attack the less sterically hindered carbon of the protonated ether via an Sₙ2 mechanism. libretexts.orgmasterorganicchemistry.com This would result in the cleavage of the C-O bond on the ethanol (B145695) side, yielding a propenyl-containing alcohol (which would tautomerize to propanal) and 2-haloethanol.

Cleavage/Hydrolysis of the Vinyl-Oxygen Bond: Vinyl ethers are known to be particularly susceptible to hydrolysis under acidic conditions. researchgate.net The mechanism involves a rate-determining protonation of the β-carbon of the vinyl group. cdnsciencepub.comrsc.org This generates a resonance-stabilized carbocation (an oxocarbenium ion). Subsequent attack by a nucleophile, such as water, on the carbocation leads to a hemiacetal intermediate. researchgate.netcdnsciencepub.com This hemiacetal is unstable and rapidly decomposes to an aldehyde (acetaldehyde in this case, after tautomerization of the initial vinyl alcohol) and an alcohol (ethylene glycol). smolecule.com This hydrolysis pathway is generally much more facile than the cleavage of saturated ethers. actachemscand.org

Under typical acidic hydrolysis conditions (dilute acid in water), the predominant pathway would be the rapid hydrolysis of the vinyl ether linkage to produce ethylene (B1197577) glycol and propanal. Cleavage of the more robust alkyl-oxygen bond would require more forcing conditions with a strong nucleophilic acid like HBr or HI. wikipedia.orgmasterorganicchemistry.com

Substitution Reactions Involving the Ether Functionality

While the ether bond itself is resistant to substitution under many conditions, the terminal hydroxyl group of this compound can readily participate in substitution reactions. The hydroxyl group is a poor leaving group, but it can be converted into a better one, such as a tosylate or a halide, allowing for subsequent nucleophilic substitution. pearson.comyoutube.com

For example, reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol into the corresponding alkyl chloride or bromide. youtube.com This transformation prepares the molecule for further reactions where the ether functionality acts as a stable spectator group.

Table 2: Representative Substitution Reactions at the Hydroxyl Group

| Reagent | Product | Leaving Group | Reaction Type |

|---|---|---|---|

| TsCl, pyridine | 2-(1-Propenyloxy)-ethyl tosylate | Tosylate (⁻OTs) | O-Tosylation |

| PBr₃ | 1-Bromo-2-(1-propenyloxy)-ethane | Water (after protonation) | Nucleophilic Substitution (SN2) |

Intramolecular Cyclization Pathways and By-product Formation

The structure of this compound, containing both a nucleophilic hydroxyl group and an electrophilic (upon protonation) double bond, is well-suited for intramolecular cyclization. masterorganicchemistry.com In the presence of an acid catalyst, the vinyl ether can be protonated, creating an oxocarbenium ion intermediate. The pendant hydroxyl group can then act as an intramolecular nucleophile, attacking the electrophilic carbon to form a heterocyclic ring. researchgate.netmdpi.com

This acid-catalyzed cyclization can lead to the formation of substituted tetrahydropyran or tetrahydrofuran (B95107) rings, depending on the regioselectivity of the attack. The primary pathway is expected to yield a six-membered ring due to the thermodynamic stability of such structures. By-products can arise from competing intermolecular reactions, where one molecule reacts with another, leading to dimerization or polymerization, especially at higher concentrations.

Stereoselective Transformations and Isomeric Purity

The propenyl group in this compound can exist as two geometric isomers: (E)- and (Z)-isomers. The isomeric purity of the starting material is crucial for stereoselective transformations. During intramolecular cyclization, the stereochemistry of the double bond can direct the formation of specific diastereomers of the resulting cyclic ether. researchgate.net

For instance, the relative orientation of the methyl group in the (E)- versus the (Z)-isomer will influence the transition state of the cyclization, leading to a preferential formation of one diastereomer over the other. mdpi.com Achieving high isomeric purity in the starting this compound is therefore a key factor in controlling the stereochemical outcome of subsequent reactions.

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Propanal |

| Ethylene Glycol |

| 2-Bromoethanol |

| Thionyl chloride |

| Phosphorus tribromide |

| Tosyl chloride |

| Pyridine |

| Tetrahydropyran |

| Tetrahydrofuran |

| 2-(1-Propenyloxy)-ethyl tosylate |

| 1-Bromo-2-(1-propenyloxy)-ethane |

| 1-Chloro-2-(1-propenyloxy)-ethane |

| Hydroiodic acid |

Mechanistic Investigations of Reactions Involving 2 1 Propenyloxy Ethanol

Kinetic Studies of Isomerization and Other Transformations

Kinetic studies are crucial for understanding the rates and mechanisms of reactions such as the isomerization of the 1-propenyl group to an allyl group, or the hydrolysis of the vinyl ether. While specific kinetic data for 2-(1-propenyloxy)-ethanol is not extensively documented, the behavior of similar vinyl ethers provides a strong basis for analysis.

The acid-catalyzed hydrolysis of vinyl ethers is a well-studied transformation that proceeds via a rate-determining proton transfer to the substrate. rsc.orgcdnsciencepub.com For instance, the hydrolysis of ethyl vinyl ether is first-order with respect to both the ether and the hydronium ion. rsc.org Studies on cis-trans pairs of vinyl ethers show that under hydrolysis conditions, isomerization is not kinetically significant, meaning the hydrolysis proceeds much faster than any potential rotation around the double bond. cdnsciencepub.com This indicates that the initial protonation step is irreversible and leads directly to the formation of a carbocation intermediate.

The kinetics of double-bond migration in allyl ethers to form the more stable 1-propenyl ethers, a related transformation, has been shown to be quantitative when catalyzed by ruthenium complexes like [RuClH(CO)(PPh3)3]. acs.org The rearrangement of vinyl allyl ether itself has been a subject of kinetic investigation, providing foundational data for understanding such intramolecular processes. acs.org

Table 1: Illustrative Kinetic Parameters for Vinyl Ether Reactions

| Reaction | Substrate | Catalyst/Medium | Key Kinetic Finding |

| Hydrolysis | Ethyl Vinyl Ether | Aqueous Acid | First-order in substrate and H₃O⁺ rsc.org |

| Hydrolysis | Methyl α-(2,6-dimethoxyphenyl)vinyl ether | Aqueous HClO₄ | kH+/kD+ = 3.68, indicating rate-determining proton transfer cdnsciencepub.com |

| Isomerization | Allyl Phenyl Ether | PdCl₂(PhCN)₂ | Quantitative conversion to phenyl prop-1-enyl ether rsc.org |

| Ozonolysis | n-Butyl Vinyl Ether | Gas Phase (O₃) | k = 2.50×10⁻¹⁶ cm³ molecule⁻¹ s⁻¹ at 298 K nih.gov |

Elucidation of Catalyst Performance and Deactivation Mechanisms

Transition metal complexes are pivotal in catalyzing transformations of vinyl and allyl ethers, including isomerization and coupling reactions. The performance and stability of these catalysts are dictated by their structure, the electronic and steric properties of their ligands, and the presence of impurities.

The ligand environment around a metal center is a critical determinant of catalytic activity and selectivity. For palladium-catalyzed dimerization of vinyl ethers, catalyst optimization studies revealed that electron-donating and sterically open α-diimine ligands result in more active catalysts. acs.org In ruthenium-catalyzed reactions, the nature of the ligands can dramatically alter the catalyst's properties and reactivity. nih.gov For example, ruthenium complexes bearing NNN tridentate ligands have shown distinct catalytic activities. rsc.org

The isomerization of allylic alcohols and ethers can be catalyzed by various transition metals, including rhodium, palladium, and ruthenium. rsc.orgresearchgate.netacs.org The choice of metal and its ligand sphere influences the reaction mechanism and efficiency. For example, Rh(I) complexes are effective for the isomerization of 4-pentenals, a process involving C-H bond activation. researchgate.net The synergistic effects of ligand asymmetry and coordination geometry in ruthenium(II) complexes can significantly affect their reactivity in isomerization reactions. nih.gov Some studies have even proposed that for certain ruthenium-catalyzed isomerizations of terminal alkenes, the active species are "ligand-free" peralkene Ru(II) complexes formed in situ by the displacement of the original ligands. acs.orgnih.gov

Table 2: Influence of Catalyst/Ligand on Ether Transformations

| Catalyst System | Reaction Type | Observation |

| Pd(II) with α-diimine ligands | Vinyl Ether Dimerization | Electron-donating, sterically open ligands enhance activity acs.org |

| [RuClH(CO)(PPh₃)₃] | Allyl Ether Isomerization | Quantitative conversion to 1-propenyl ether acs.org |

| PdCl₂(PhCN)₂ | Allyl Phenyl Ether Isomerization | Produces predominantly cis-propenyl ether, sensitive to steric effects rsc.org |

| Ru(II) complexes | Alkene Isomerization | Evidence suggests active catalyst may be a "ligand-free" peralkene species acs.orgnih.gov |

The performance of a catalytic system can be severely hampered by impurities, which can lead to catalyst deactivation. Hydroperoxides, which can form from the autooxidation of ethers in the presence of oxygen, are particularly detrimental. youtube.com These species can oxidatively degrade the catalyst or its ligands, or initiate unwanted side reactions.

In processes involving transition metal catalysts, hydroperoxides can be catalytically decomposed by the metal center. While this removes the hydroperoxide, the process can generate highly reactive radical species that may lead to catalyst poisoning or polymerization of the substrate. researchgate.netresearchgate.net For instance, in heme-peroxygenase catalyzed oxidation of ethers, the enzyme can be rapidly inactivated by an excess of hydrogen peroxide, a phenomenon known as suicide inactivation. nih.gov Similarly, in hydrodeoxygenation processes, certain functional groups can facilitate catalyst deactivation by forming condensed products that block active sites. uq.edu.au Therefore, preventing the formation of hydroperoxides through the use of inert atmospheres or peroxide scavengers is crucial for maintaining catalyst longevity and reaction efficiency.

Identification and Role of Reaction Intermediates

Understanding the intermediates formed during a reaction is key to elucidating its mechanism. For reactions involving this compound, two main types of intermediates can be postulated based on analogous systems:

Oxocarbenium Ions: In acid-catalyzed hydrolysis, the rate-determining step is the protonation of the vinyl ether's β-carbon, which generates a resonance-stabilized alkoxycarbocation intermediate. cdnsciencepub.comresearchgate.net This intermediate is then rapidly attacked by water to form a hemiacetal, which subsequently decomposes to an aldehyde (or ketone) and the parent alcohol. rsc.org

Organometallic Complexes: In transition metal-catalyzed reactions, the substrate coordinates to the metal center to form various intermediates.

π-Allyl Complexes: Isomerization of allyl ethers with palladium catalysts is thought to proceed through an intermediate π-allyl(hydrido)palladium complex. rsc.org

Metal-Hydride Adducts: Ruthenium-catalyzed isomerization often involves a hydride mechanism, which includes the addition and elimination of a Ru-H species across the double bond. acs.org

Metallacycles: Rhodium-catalyzed reactions can involve the formation of five-membered metallacycle intermediates, which are central to transformations like the isomerization of pentenals. researchgate.net

Aurate(I) Vinyl Ethers: In gold-catalyzed reactions of alkynes with alcohols, aurated vinyl ether intermediates have been proposed, which are formed after the nucleophilic attack of the alcohol on the gold-activated alkyne. nih.gov

Palladium-catalyzed cross-coupling reactions involving enol ethers proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps, with various Pd(0) and Pd(II) intermediates. libretexts.orgresearchgate.net

Influence of Solvent and Medium on Reaction Mechanisms

The choice of solvent can profoundly influence reaction rates and mechanisms by stabilizing or destabilizing reactants, intermediates, and transition states.

For reactions involving ionic intermediates, such as the carbocation formed during acid-catalyzed hydrolysis of the vinyl ether moiety, polar protic solvents are particularly effective. These solvents, like water or ethanol (B145695) itself, can stabilize the carbocation intermediate and the leaving group through hydrogen bonding and dipole-dipole interactions, thereby accelerating the reaction. libretexts.org This stabilization is a key reason SN1-type reactions are favored in such media. libretexts.org

In contrast, for reactions where a strong nucleophile is required, polar aprotic solvents might be preferred as they solvate cations well but leave the anion (the nucleophile) relatively "bare" and more reactive. However, for reactions involving this compound, the alcohol group itself can act as an internal nucleophile or participate in hydrogen bonding, complicating the solvent effect.

Computational studies, such as those on the Claisen rearrangement of allyl vinyl ether, use continuum solvation models to predict how solvent polarity affects activation energies. acs.org Similarly, DFT calculations on the isomerization of diarylether cyclophanes have shown that polar solvents like dimethylformamide (DMF) can lower the activation free energy compared to nonpolar solvents like benzene. mdpi.com In the cationic polymerization of vinyl ethers, the solvent (or co-solvent) plays a critical role in controlling the polymerization characteristics. researchgate.net

Transition State Analysis in Key Transformations

Transition state analysis, often performed using computational methods like Density Functional Theory (DFT), provides deep insight into the highest-energy point along a reaction coordinate, revealing the geometry and energetics of the bond-making and bond-breaking processes.

For pericyclic reactions like the Claisen rearrangement of a related allyl vinyl ether, calculations show the reaction proceeds through a concerted six-membered transition state. nsf.gov The activation energy is influenced by substituent effects and solvent polarity. acs.org

In transition metal-catalyzed isomerizations, DFT calculations help to distinguish between proposed mechanistic pathways. For rhodium-catalyzed reactions, calculations can map out the energy profiles for steps like C-C bond activation, migratory insertion, and β-carbon elimination, identifying the rate-limiting transition state. acs.orgnih.gov DFT analysis of a rhodium-catalyzed ene-cycloisomerization revealed an unconventional mechanism involving β-sulfide elimination and simultaneous thioether transfer and ring-opening, explaining the observed regio- and diastereoselectivities. rsc.org

For the thermal cis-trans isomerization of azo-compounds containing ether linkages, computational studies identify the mechanism as proceeding via a rotational pathway through a zwitterionic transition state structure, and the calculated activation energies can be compared with experimental kinetic data. researchtrends.netnih.govresearchgate.net These theoretical analyses are invaluable for understanding reaction selectivity and for the rational design of new catalysts and reaction conditions.

Advanced Analytical Methodologies in the Study of 2 1 Propenyloxy Ethanol Systems

Spectroscopic Techniques for Structural Elucidation in Complex Mixtures

Spectroscopic methods are indispensable for probing the molecular structure of 2-(1-propenyloxy)-ethanol. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal detailed information about their atomic composition and bonding arrangements.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous identification of this compound and its potential isomers. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom within a molecule.

¹H NMR spectroscopy of 2-(allyloxy)ethanol, a synonym for this compound, reveals distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms and the presence of double bonds.

¹H NMR Spectral Data of 2-(allyloxy)ethanol in CDCl₃

| Assign. | Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| A | 5.91 | m | 1H |

| B | 5.29 | m | 1H |

| C | 5.20 | m | 1H |

| D | 4.035 | d | 2H |

| E | 3.88 to 3.46 | m | 4H |

Data sourced from ChemicalBook.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon environment produces a distinct signal, allowing for the confirmation of the molecular structure and the identification of isomers which would exhibit different carbon chemical shifts. docbrown.infolibretexts.org The electron-pulling effect of the oxygen atom in an alcohol typically increases the chemical shift of the adjacent carbon. libretexts.org

¹³C NMR Spectral Data of 2-(allyloxy)ethanol

| Chemical Shift (ppm) | Assignment |

|---|---|

| 134.6 | -CH= |

| 117.2 | =CH₂ |

| 72.3 | -O-CH₂- (allyl) |

| 71.1 | -O-CH₂- (ethyl) |

Data sourced from ChemicalBook.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups: the hydroxyl (-OH) group, the ether (C-O-C) linkage, and the carbon-carbon double bond (C=C).

The gas-phase IR spectrum of 2-(2-propenyloxy)-ethanol, as provided by the NIST/EPA Gas-Phase Infrared Database, shows several key absorption peaks.

Key IR Absorption Bands for 2-(2-propenyloxy)-ethanol

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3400 (broad) | O-H stretch | Alcohol |

| ~3080 | =C-H stretch | Alkene |

| ~2870-2930 | C-H stretch | Alkane |

| ~1647 | C=C stretch | Alkene |

Data sourced from the NIST WebBook. gcms.cz

Mass Spectrometry (MS) for Molecular Confirmation and Impurity Profiling

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of this compound and to elucidate its structure through the analysis of its fragmentation patterns. When coupled with a separation technique like gas chromatography, MS is also a powerful tool for identifying and quantifying impurities.

The electron ionization (EI) mass spectrum of this compound will typically show a molecular ion peak ([M]⁺) corresponding to its molecular weight. However, for alcohols, this peak can be weak or absent due to rapid fragmentation. restek.comupce.cz Common fragmentation pathways for alcohols include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule). restek.comupce.cz Ethers also undergo characteristic alpha-cleavage.

The mass spectrum of 2-(allyloxy)ethanol from the NIST database shows a molecular ion at m/z 102, corresponding to the molecular formula C₅H₁₀O₂. The fragmentation pattern provides further structural information.

Key Mass Spectral Fragments for 2-(allyloxy)ethanol

| m/z | Relative Intensity | Possible Fragment |

|---|---|---|

| 102 | 1.2 | [M]⁺ |

| 85 | 1.2 | [M - OH]⁺ |

| 71 | 14.7 | [M - OCH₃]⁺ |

| 58 | 42.4 | [C₃H₆O]⁺ |

| 57 | 16.6 | [C₃H₅O]⁺ or [C₄H₉]⁺ |

| 45 | 60.7 | [CH₂CH₂OH]⁺ |

Data sourced from ChemicalBook.

Chromatographic Methods for Product Separation and Purity Assessment

Chromatographic techniques are essential for separating the components of a mixture, allowing for the isolation and quantification of this compound and the assessment of its purity.

Gas Chromatography (GC) for Volatile Component Analysis

Gas chromatography (GC) is the premier technique for the analysis of volatile compounds like this compound. In GC, a sample is vaporized and transported by an inert carrier gas through a column containing a stationary phase. The separation is based on the differential partitioning of the components between the mobile and stationary phases.

The analysis of glycol ethers, a class of compounds that includes this compound, is commonly performed using GC. gcms.czrestek.com A variety of columns can be employed, with the choice depending on the specific separation required. For instance, a cyano-based thin film column can provide good resolution and fast run times for glycol ether analysis. gcms.cz The use of a mass spectrometer as a detector (GC-MS) allows for the definitive identification of the separated components.

A typical GC method for the analysis of alcohols and related volatile compounds would involve the following parameters:

Illustrative GC Method Parameters for Volatile Alcohol Analysis

| Parameter | Condition |

|---|---|

| Column | Capillary column (e.g., CP-Wax 58 CB, 30 m x 0.53 mm) |

| Injector Temperature | 190 °C |

| Oven Program | Isothermal at 160 °C for 22 min, then ramp to 180 °C at 20 °C/min, hold for 18 min |

| Carrier Gas | Nitrogen at 45 mL/min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 190 °C |

This is an example method for general alcohol analysis and would require optimization for this compound.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Constituents

High-performance liquid chromatography (HPLC) is a powerful technique for the separation and analysis of non-volatile or thermally labile compounds that may be present in a this compound system. In HPLC, a liquid mobile phase carries the sample through a column packed with a stationary phase under high pressure.

The analysis of glycols and glycol ethers can be achieved using HPLC, often with derivatization to enhance detection by a UV detector. upce.czacs.org For instance, glycols can be derivatized with benzoyl chloride to form benzoyl esters, which are readily detectable by UV. upce.czacs.org Reversed-phase HPLC with a C8 or C18 column is commonly employed for the separation of these derivatives.

Illustrative HPLC Method Parameters for Glycol Ether Analysis

| Parameter | Condition |

|---|---|

| Column | Lichrosorb C8 (150 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile (B52724):Tetrahydrofuran (B95107):Water (21:13:66, v/v/v) |

| Flow Rate | 1 mL/min |

| Detector | UV at 258 nm |

This is an example method for a related compound (2-phenoxyethanol) and would require optimization for this compound. ijpsonline.com

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer enhanced analytical capabilities compared to individual techniques. chemijournal.comnih.gov This integration is pivotal for resolving and identifying components in complex matrices. The coupling of chromatographic separation (which isolates components of a mixture) with mass spectrometry (which provides structural information) is particularly powerful for the analysis of this compound systems. chemijournal.comasdlib.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for characterizing reaction mixtures containing this compound and its derivatives. chemijournal.com In a typical GC-MS analysis, the reaction mixture is injected into the gas chromatograph, where its components are separated based on their boiling points and interactions with a stationary phase within a capillary column. As each separated component elutes from the column, it enters the mass spectrometer. asdlib.org

The mass spectrometer then ionizes the molecules—often using electron ionization (EI)—causing them to fragment in a reproducible manner. The resulting mass spectrum is a unique "fingerprint" of the molecule, characterized by the mass-to-charge ratio (m/z) of the parent ion and its various fragments. By comparing these fragmentation patterns to spectral libraries (such as the NIST database) or by interpreting the fragmentation, a definitive identification of the compounds in the reaction mixture can be achieved. nist.gov This allows for the clear characterization of reactants, products, intermediates, and byproducts.

Table 1: Illustrative GC-MS Data for a Hypothetical Reaction Mixture Containing this compound This table is for illustrative purposes and represents typical data obtained from a GC-MS analysis.

| Retention Time (min) | Compound Name | Key Mass Fragments (m/z) | Identification Method |

| 4.2 | Acetaldehyde (B116499) | 29, 44 | Library Match |

| 5.8 | This compound | 43, 57, 58, 71, 102 | Library Match & Interpretation |

| 7.1 | Ethylene (B1197577) Glycol | 31, 43, 62 | Library Match |

| 9.5 | Dimer byproduct | 57, 71, 101, 145 | Spectral Interpretation |

LC-MS for Trace Component Detection

For components that are non-volatile, thermally unstable, or present at trace levels, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred analytical tool. ijalsr.org LC separates compounds in a liquid mobile phase based on their affinity for a solid stationary phase. This technique is highly versatile and can be coupled with various mass spectrometry ionization sources, such as electrospray ionization (ESI), which are suitable for a wide range of molecules. ijbs.com

The major advantage of modern LC-MS systems, especially those employing tandem mass spectrometry (LC-MS/MS), is their exceptional sensitivity and selectivity. nih.gov This allows for the detection and quantification of compounds at extremely low concentrations, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range. nih.gov This capability is crucial for identifying trace impurities, degradation products, or residual catalysts in this compound formulations, which could impact product quality and performance. The method's high sensitivity makes it ideal for detecting genotoxic impurities at trace levels. researchgate.net

Table 2: Representative Performance of an LC-MS/MS Method for Trace Component Analysis This table demonstrates the typical sensitivity achievable with LC-MS/MS, based on data for trace analytical methods. nih.govresearchgate.net

| Analyte Type | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

| Trace Impurity A | 0.07 ppm (μg/g) | 0.23 ppm (μg/g) |

| Degradation Product B | 0.05 ppm (μg/g) | 0.15 ppm (μg/g) |

| Residual Reactant C | 0.10 ppm (μg/g) | 0.30 ppm (μg/g) |

Quantitative Analytical Methodologies for Reaction Monitoring

Beyond identifying the components of a reaction, it is often essential to monitor their concentrations over time to understand reaction kinetics, yield, and efficiency. rsc.org Both GC-MS and LC-MS can be operated in quantitative modes to provide this critical data. Quantitative analysis relies on the principle that the instrument's response (e.g., peak area in a chromatogram) is proportional to the concentration of the analyte.

To ensure accuracy, a calibration curve is first established by analyzing a series of standard solutions of known concentrations. An internal standard—a compound with similar chemical properties to the analyte but not present in the sample—is often added to all standards and samples at a constant concentration. nih.govpublications.gc.ca This helps to correct for variations in sample preparation and instrument response.

A robust quantitative method must be validated to ensure its reliability. Key validation parameters include linearity (the concentration range over which the response is proportional), accuracy (closeness to the true value), precision (reproducibility of results), and the limits of detection (LOD) and quantification (LOQ). ijalsr.orgnih.gov By systematically taking samples from a reaction over time and analyzing them with a validated quantitative method, a precise reaction profile can be constructed, showing the consumption of reactants and the formation of products.

Table 3: Key Validation Parameters for a Quantitative GC-MS Method This table summarizes typical acceptance criteria for method validation. ijalsr.orgnih.gov

| Validation Parameter | Description | Typical Acceptance Criteria |

| Linearity (R²) | Correlation coefficient of the calibration curve. | > 0.99 |

| Accuracy (% Recovery) | The percentage of a known amount of spiked analyte that is measured. | 80 - 120% |

| Precision (% RSD) | Relative Standard Deviation of replicate measurements. | < 15% |

| Limit of Quantification (LOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Signal-to-Noise Ratio ≥ 10 |

Applications of 2 1 Propenyloxy Ethanol in Materials Science and Organic Synthesis

Polymerization Mechanisms and Monomer Incorporation

2-(1-Propenyloxy)-ethanol serves as a monomer in various polymerization reactions, contributing to the formation of polymers with tailored properties. Its incorporation into polymer chains is governed by the specific polymerization mechanism employed.

Synthesis of Polyether Polyols and Their Derivates

Polyether polyols are crucial components in the production of polyurethanes, which are used in a wide range of products from foams to elastomers. lecronchem.com The synthesis of polyether polyols typically involves the polymerization of epoxides. lecronchem.comebrary.net While not a direct monomer in the conventional synthesis of polyether polyols from alkylene oxides, this compound's structural features are relevant in the broader context of polyether chemistry. The hydroxyl group allows it to act as an initiator in polymerization reactions, while the propenyl group offers a site for further modification or cross-linking. nbinno.com The production of polyether polyols begins with an initiator, a compound containing active hydrogen atoms, which can include substances like ethylene (B1197577) glycol or glycerol. lecronchem.com This initiator reacts with epoxide monomers, such as propylene (B89431) oxide, in the presence of a catalyst. lecronchem.comgoogle.com

Free-Radical Polymerization Studies

Free-radical polymerization is a common method for creating polymers from vinyl monomers. fujifilm.com This process involves a chain reaction mechanism that includes initiation, propagation, and termination steps. fujifilm.com While the vinyl ether group of this compound is more commonly associated with cationic polymerization, it can participate in free-radical copolymerizations. nbinno.comresearchgate.net In these reactions, a free-radical initiator starts the polymerization process, and the this compound monomer can be incorporated into a growing polymer chain alongside other vinyl monomers. libretexts.org The rate of incorporation and the resulting polymer structure depend on the reactivity ratios of the comonomers and the reaction conditions. The presence of the hydroxyl group can influence the solubility and subsequent properties of the resulting copolymer.

Anionic Ring-Opening Polymerization Contexts

Anionic ring-opening polymerization (AROP) is a powerful technique for synthesizing polymers from cyclic monomers like epoxides and lactones. researchgate.netnih.gov In this process, an anionic initiator attacks the cyclic monomer, leading to ring-opening and the formation of a propagating anionic center. researchgate.net While this compound itself is not a cyclic monomer, its hydroxyl group can function as an initiator or a chain transfer agent in AROP. For instance, in the polymerization of epoxides, the alkoxide generated from this compound can initiate the polymerization, incorporating the monomer unit at the beginning of the polymer chain. This allows for the synthesis of polymers with a terminal propenyl ether group, which can be used for subsequent cross-linking or functionalization reactions.

The table below summarizes the role of this compound in different polymerization contexts.

| Polymerization Type | Role of this compound | Resulting Polymer Feature |

| Polyether Polyol Synthesis | Potential Initiator/Modifier | Hydroxyl and propenyl functionalities |

| Free-Radical Polymerization | Comonomer | Incorporation into vinyl polymer chains |

| Anionic Ring-Opening Polymerization | Initiator/Chain Transfer Agent | Terminal propenyl ether group |

Copolymerization Strategies and Material Properties

The incorporation of this compound into copolymers is a strategic approach to tailor the properties of the final material. By adjusting the comonomer feed ratios, the physical and chemical characteristics of the resulting polymer can be precisely controlled. For example, copolymerizing this compound with other monomers can modify properties such as thermal stability and solubility. nih.gov The pendant hydroxyl groups introduced by this monomer can enhance the hydrophilicity and adhesion of the polymer. nbinno.com Furthermore, the propenyl ether groups can serve as sites for post-polymerization modification, allowing for the introduction of further functionalities or for cross-linking to create thermoset materials. The reactivity of the comonomers during polymerization plays a crucial role in the final composition and microstructure of the copolymer. nih.govresearchgate.net

Role as a Chemical Intermediate in Complex Organic Synthesis

Beyond its use in polymer science, this compound is a valuable intermediate in the synthesis of more complex organic molecules. Its bifunctional nature allows for a variety of chemical transformations.

Precursor to Other Organic Molecules

The hydroxyl group of this compound can undergo typical alcohol reactions, such as conversion to alkyl halides or formation of ethers. libretexts.orglumenlearning.com These transformations allow for the introduction of the propenyloxy moiety into a wide range of organic structures. The propenyl ether group can also be chemically modified. For instance, it can undergo hydrolysis under acidic conditions to yield propanal and ethylene glycol. This reactivity makes this compound a useful starting material for the synthesis of various aldehydes, alcohols, and their derivatives. researchgate.net The ability to be derived from bio-based ethanol (B145695) also positions it as a building block in the production of renewable chemicals. researchgate.net

Reagent in Targeted Chemical Transformations

This compound, also known by synonyms such as Ethylene Glycol Monoallyl Ether and Allyl Cellosolve, is a key reagent in several targeted chemical transformations, primarily in the field of polymer chemistry. tcichemicals.com Its dual functionality is central to its role as a monomer and a chemical intermediate. epa.govnih.gov

The industrial synthesis of this compound can be achieved through methods such as the Zeocar-2 catalyzed etherification of allyl alcohol with ethylene oxide. nih.gov Another patented method involves the reaction of allyl alcohol and ethylene oxide using a loaded potassium fluoride/attapulgite solid catalyst, a process noted for its high conversion rate and efficiency. google.com

A significant area of research involves the isomerization of this compound. researchgate.net Studies have investigated its solvent-free isomerization into poly(ethylene glycol) mono-1-propenyl ether monomers, which are valuable UV-reactive materials. researchgate.net This transformation is often catalyzed by ruthenium complexes, and research has focused on optimizing reaction conditions like temperature and catalyst concentration to achieve high productivity and selectivity, which is crucial for large-scale industrial production. researchgate.net

The compound's reactivity allows it to be a building block for more complex molecules. The presence of the hydroxyl and allyl groups enables its use in various chemical modifications and the synthesis of advanced materials. tcichemicals.com

Applications in Specialized Formulations and Industrial Processes

The distinct chemical properties of this compound make it a valuable component in numerous specialized formulations and industrial processes, ranging from resin production to coatings and adhesives.

Resin Products and Curing Processes

This compound is extensively used as a monomer in the production of a variety of specialized resins. Its ability to polymerize, owing to the reactive allyl group, makes it a fundamental ingredient in synthesizing fluorocarbon resins, super absorbent resins, and unsaturated polyesters. epa.govnist.gov The hydroxyl group in its structure allows for the creation of hydroxy-containing functional group resin copolymers. epa.gov

It also serves as a component in silicone-modified intermediates. epa.gov In the realm of curing processes, its application is notable in light-curing paints, where it participates in photopolymerization reactions to form a solid film upon exposure to UV light. epa.gov This property is essential for industries requiring rapid curing times and solvent-free application methods.

Table 1: Examples of Resins Synthesized Using this compound

| Resin Type | Key Application Areas | Role of this compound |

| Fluorocarbon Resins | High-performance coatings, non-stick surfaces | Monomer |

| Super Absorbent Resins | Disposable hygiene products, agriculture | Monomer |

| Unsaturated Polyesters | Composites, adhesives, coatings | Monomer |

| Silicone Modified Resins | High-temperature coatings, sealants | Intermediate/Monomer |

| Light-Curing Formulations | UV-curable coatings and inks | Reactive Monomer |

Paints, Coatings, Adhesives, and Sealants

In the paints and coatings industry, this compound serves multiple functions. It is utilized as a solvent, where it helps to dissolve other components like resins and additives, thereby improving the fluidity and stability of the coating formulation. epa.gov Its moderate evaporation rate is advantageous for controlling the drying time of paints, ensuring a smooth and uniform film formation. epa.gov

The compound is specifically mentioned as a component in the production of ultraviolet (UV) curable coatings and water-soluble paints. nist.gov Its bifunctional nature is particularly valuable for modifying resins used in coatings to enhance properties such as adhesion and durability. Related allyl compounds, like allyl resins, are known for their use in creating chemical and moisture-resistant adhesives and coatings. specialchem.com Similarly, other glycol ethers, such as Butyl Cellosolve, are widely used as coalescing agents and solvents in both water-based and solvent-based coatings, demonstrating excellent solvency for a variety of resin types including acrylic, epoxy, and urethane (B1682113) resins. saiper.com

Water Treatment Product Components

Direct application of this compound as a primary component in water treatment products is not extensively documented in available research. However, related chemistries suggest potential indirect roles. For instance, a patent exists for a method to treat the byproduct wastewater generated during the production of ethylene glycol monoallyl ether, indicating its industrial relevance and the need to manage its presence in water streams. researchgate.net

Furthermore, structurally similar compounds find use in this sector. Allyl Glycidyl Ether, another bifunctional molecule, is used as a multifunctional raw material in the synthesis of water treatment chemicals. researchgate.net This suggests that the reactive groups present in allyl ethers could be leveraged for creating polymers used in water purification processes, although specific applications for this compound itself are not detailed.

Latex Particle Stabilization

The role of this compound in the direct stabilization of latex particles during emulsion polymerization is not clearly established in the provided literature. Latex stability is a critical factor in applications like paints and adhesives, and it is typically achieved through the use of surfactants or protective colloids.

However, other glycol ethers play a significant role in the formulation of latex-based products. For example, Ethylene Glycol Monobutyl Ether (Butyl Cellosolve) is used as a coalescing agent in latex paints. Coalescing agents are solvents that aid in the film-forming process of latex paints by softening the polymer particles, allowing them to fuse together as the water evaporates. This process is crucial for the final properties and stability of the dried paint film. While not a primary stabilizer for the emulsion itself, its function is vital for the performance of the final latex product. The use of ethanol as a co-solvent in emulsion polymerization has also been studied, where it can affect monomer conversion rates and the stability of the polymerization process. researchgate.net

Future Research Directions and Emerging Areas in 2 1 Propenyloxy Ethanol Research

Development of More Sustainable and Atom-Economical Synthetic Routes

The traditional synthesis of vinyl ethers often involves processes that are not environmentally benign. Consequently, a major thrust of future research is the development of sustainable and atom-economical synthetic pathways to produce 2-(1-propenyloxy)-ethanol. Atom economy is a foundational principle of green chemistry that emphasizes the maximization of reactants incorporated into the final product. acs.org

Current research is moving away from classical methods towards greener alternatives. One promising approach is the use of calcium carbide as an acetylene (B1199291) source for the vinylation of alcohols, which is a safer alternative to using acetylene gas directly. rsc.orgnih.gov Another significant area of development is the palladium-catalyzed transetherification process, which allows for the synthesis of functionalized vinyl ethers from readily available precursors like ethyl vinyl ether and the corresponding alcohol. rsc.orgacademie-sciences.fr This method is noted for its efficiency and can be performed with an air-stable palladium catalyst generated in situ. academie-sciences.fr

Future efforts will likely focus on optimizing these greener routes by:

Developing non-precious metal catalysts to replace palladium, reducing cost and environmental impact.

Utilizing bio-based feedstocks, such as bio-ethanol, as the starting material to create a more sustainable lifecycle. mdpi.comnih.gov

Designing continuous flow synthesis processes, which can offer higher efficiency, safety, and scalability compared to batch processes. rsc.org

| Synthesis Method | Key Features | Sustainability Aspect |

| Vinylation with Calcium Carbide | Uses CaC₂ as a solid acetylene source. Often performed under superbasic conditions (e.g., KOH/DMSO). rsc.org | Safer than using compressed acetylene gas; utilizes a readily available reagent. rsc.orgnih.gov |

| Palladium-Catalyzed Transetherification | Reaction between an alcohol and a simple vinyl ether (e.g., ethyl vinyl ether) catalyzed by a palladium complex. rsc.orgacademie-sciences.fr | High atom economy; can be performed under relatively mild conditions with high yields (40-84%). rsc.org |

| Isomerization of Allyl Ethers | Transition metal-catalyzed isomerization of the double bond in the corresponding allyl ether (2-allyloxyethanol) to the propenyl ether. researchgate.netscispace.com | High atom economy as it is a rearrangement reaction with no byproducts. acs.org |

Exploration of Novel Catalytic Systems for Isomerization and Functionalization

Catalysis is central to the synthesis and subsequent modification of this compound. Research is actively pursuing novel catalytic systems to improve both the isomerization of its precursor, 2-allyloxyethanol (B34915), and the functionalization of the final molecule.

For the isomerization step, soluble ruthenium complexes have been identified as particularly effective catalysts. researchgate.net However, research is ongoing to find more robust, recyclable, and technologically attractive catalytic systems. researchgate.netscispace.com The goal is to achieve quantitative yields under milder, solvent-less conditions, which aligns with the principles of green chemistry. scispace.com

For functionalization, the hydroxyl group and the propenyl ether group offer two distinct reactive sites for modification. Novel catalytic systems are being explored to selectively target these sites. Dual catalysis, which combines two different catalytic cycles, is an emerging strategy for the direct functionalization of alcohols, forming new carbon-carbon bonds with water as the only byproduct. chemistryviews.orgrsc.org Future research in this area may involve:

Biocatalysis: Employing enzymes for highly selective transformations of the hydroxyl group, offering a green and efficient route to functionalized derivatives. rsc.org

Photocatalysis: Using light-driven catalysts to initiate polymerization or other functionalization reactions, providing spatial and temporal control.

| Catalytic Process | Catalyst Type | Application for this compound | Research Goal |

| Isomerization | Ruthenium Complexes (e.g., [RuClH(CO)(PPh₃)₃]) researchgate.netscispace.com | Synthesis from 2-allyloxyethanol | Develop more active, stable, and recyclable catalysts for solvent-free, high-yield production. |

| Functionalization | Dual Catalysis Systems (e.g., Brønsted Acid/Lewis Base) chemistryviews.org | Modification of the hydroxyl group | Enable direct C-C bond formation and other modifications with high selectivity and efficiency. |

| Oxidation | Biomimetic Copper/Nitroxyl Systems mdpi.com | Oxidation of the primary alcohol | Develop sustainable and selective methods to convert the hydroxyl group to an aldehyde. |

Advanced Materials Development from this compound Monomers

The unique bifunctional nature of this compound, possessing both a reactive vinyl ether group and a modifiable hydroxyl group, makes it a highly valuable monomer for developing advanced materials. nbinno.comnbinno.com The vinyl ether group is particularly susceptible to cationic polymerization, and the development of living cationic polymerization techniques has enabled precise control over polymer architecture, leading to materials with tailored properties. nbinno.comnbinno.com

A significant trend is the integration of this compound into bio-based polymers. nbinno.com For instance, derivatives like 2-(vinyloxy)ethyl soyate, synthesized from renewable soybean oil, showcase a move towards sustainable materials without compromising performance. nbinno.com The pendant hydroxyl group in polymers derived from this monomer acts as a reactive handle for post-polymerization modification. nbinno.com This allows for the attachment of various chemical moieties to create functional polymers for specific applications. nbinno.com

Emerging areas in materials science leveraging this monomer include:

UV-Curable Coatings and Inks: The rapid polymerization of the vinyl ether group under UV light is ideal for formulations that require fast curing, strong adhesion, and high chemical resistance. nbinno.comnbinno.com

Hydrogels: The hydroxyl groups can be used to form cross-linked networks, creating hydrogels for applications in biomedical fields like drug delivery and tissue engineering. nbinno.com

Functional Copolymers: Creating block copolymers with distinct properties by controlling the polymerization process, leading to materials for advanced applications in electronics and nanotechnology. nbinno.com

Deeper Mechanistic Understanding through Advanced Spectroscopic and Computational Integration

A fundamental understanding of reaction mechanisms is crucial for optimizing existing processes and designing new ones. The integration of advanced spectroscopic techniques with high-level computational chemistry is a powerful approach to elucidating the complex reaction pathways involving this compound. nih.gov

In situ spectroscopic methods, such as Infrared (IR) spectroscopy, can provide real-time information about the concentration of reactants, intermediates, and products during a reaction. dtu.dkresearchgate.net This experimental data is invaluable for validating and refining computational models.

Computational chemistry, particularly Density Functional Theory (DFT), allows for the detailed exploration of potential energy surfaces for reactions. nih.govnih.gov This can reveal the geometries and energies of transition states and intermediates that are often too transient to be observed experimentally. nih.govresearchgate.net For example, computational studies can help understand the subtle factors that control the stereoselectivity of the isomerization reaction or the regioselectivity of functionalization reactions. researchgate.netresearchgate.net

Future research will likely see a closer integration of these methods to:

Elucidate the precise mechanism of catalytic isomerization by different metal complexes.

Model the cationic polymerization process to better predict and control polymer properties.

Understand the initiation and propagation steps in UV-curing processes.

Predict the reactivity of the molecule's different functional groups under various conditions. nih.govresearchgate.net

Environmental Fate and Degradation Pathways of Propenyloxy Compounds (Excluding Ecotoxicity)

Understanding the environmental fate of chemicals is a critical component of green chemistry. For compounds like this compound, this involves studying how they are transported and transformed in the environment. While its direct ecotoxicity is outside the scope of this discussion, its degradation pathways are a key area of future research. wisdomlib.org

The structure of this compound contains an ether linkage and an alcohol group, similar to other glycols and ethers. Based on related compounds, several degradation pathways can be anticipated. santos.comwho.int Ethanol (B145695), for example, is readily biodegradable. santos.com The environmental persistence of anthropogenic compounds is often due to novel chemical structures for which microbes have not yet evolved efficient degradation mechanisms. nih.gov

Major degradation pathways for organic compounds in the environment often include hydrolysis, oxidation, and photolysis. pharmacy180.com

Hydrolysis: The vinyl ether linkage may be susceptible to hydrolysis, particularly under acidic conditions, which would cleave the molecule into acetaldehyde (B116499) and ethylene (B1197577) glycol.

Oxidation: Biological (microbial) or chemical oxidation is a likely degradation pathway. Microorganisms can evolve multi-step pathways to convert anthropogenic compounds into intermediates of standard metabolic pathways. nih.govresearchgate.net The alcohol group could be oxidized, and the carbon backbone could be further broken down.

Photolysis: Direct degradation by sunlight is possible, though often a minor pathway unless specific light-absorbing groups are present. pharmacy180.com

Future research will need to specifically investigate these pathways for this compound to determine its persistence, identify its degradation products, and understand its complete environmental lifecycle. nih.govmdpi.com This involves laboratory studies on its biodegradability in soil and water, as well as studies on its atmospheric chemistry. santos.comwho.int

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.